Strychnine nitrate

Übersicht

Beschreibung

Strychnine nitrate is a highly toxic compound derived from strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. It is known for its bitter taste and crystalline structure. Historically, strychnine and its derivatives have been used as pesticides and in small doses for medicinal purposes. due to its extreme toxicity, its use is now highly regulated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Strychnine nitrate can be synthesized through the nitration of strychnine. The process involves the reaction of strychnine with nitric acid under controlled conditions to form the nitrate salt. The reaction typically requires careful temperature control and the use of a solvent such as acetic acid to ensure the complete conversion of strychnine to this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of strychnine from the seeds of the Strychnos nux-vomica tree, followed by its purification and subsequent nitration. The extraction process includes grinding the seeds, followed by solvent extraction and crystallization to obtain pure strychnine. The purified strychnine is then subjected to nitration to produce this compound .

Analyse Chemischer Reaktionen

Solvent-Dependent Aggregation and Ion-Pairing

Strychnine nitrate demonstrates aggregation and ion-pairing behaviors that vary with solvent polarity and concentration:

Nitrogen Inversion Dynamics

The aliphatic nitrogen (N19) in strychnine undergoes pyramidal inversion, influenced by pH and protonation:

Lactamization and Isomerization

This compound can undergo slow structural rearrangements under specific conditions:

-

Lactamization :

-

Isostrychnine Conversion :

Protonation and pH Sensitivity

The protonation state of this compound dictates its reactivity:

| Parameter | Value | Source |

|---|---|---|

| pKa (aliphatic N19) | 11.7 (basic form) | |

| pH (saturated solution) | 5.5 (strychnine sulfate), 9.5 (strychnine base) |

Protonation at N19 in acidic environments stabilizes the molecule against degradation and aggregation .

Solubility and Reactivity

Solubility in various solvents determines reaction pathways:

Stereochemical Stability

This compound retains stereochemical integrity under standard conditions but undergoes configurational changes in extreme environments:

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Strychnine nitrate primarily functions as a neurotoxin by antagonizing glycine receptors in the spinal cord. This action leads to increased neuronal excitability and muscle spasms, making it a valuable tool for studying neurotransmitter systems and muscle control mechanisms.

- Glycine Receptor Antagonism : By blocking glycine receptors, this compound provides insights into the role of inhibitory neurotransmitters in regulating muscle contractions and reflexes. This is crucial for understanding conditions characterized by excessive muscle activity, such as spasms and seizures .

- Modeling Neurological Disorders : Researchers utilize this compound to model certain neurological disorders in animal studies. Its ability to induce convulsions and muscle rigidity helps in exploring the pathophysiology of conditions like epilepsy and other neuromuscular disorders.

Toxicological Studies

This compound is extensively studied in toxicology due to its lethal effects even at low doses (as little as 5 mg can be fatal). Understanding its toxicity is essential for developing antidotes and treatment protocols.

- Mechanism of Action : The compound's mechanism involves competitive inhibition at glycine receptors, leading to unopposed excitatory neurotransmission. This results in severe muscle contractions, respiratory failure, and potentially death if not treated promptly .

- Case Studies : Numerous case studies have documented incidents of strychnine poisoning, providing valuable data on its clinical effects and treatment outcomes. For example, a case report highlighted a patient who survived after timely medical intervention following acute strychnine ingestion, emphasizing the importance of rapid diagnosis and supportive care .

Agricultural Applications

Historically, this compound has been used as a pesticide, particularly for controlling small vertebrates like rodents and birds. However, its use in agriculture has significantly declined due to safety concerns and regulatory restrictions.

- Pesticidal Properties : The compound's neurotoxic effects can effectively eliminate pests; however, its high toxicity poses risks to non-target species, including humans and pets .

Potential Therapeutic Research

While primarily known for its toxicity, there is ongoing research into potential therapeutic applications of strychnine derivatives.

- Muscle Spasticity Treatment : Some studies are investigating modified forms of strychnine that may retain beneficial properties without the extreme toxicity. These could potentially serve as treatments for conditions involving muscle spasticity or rigidity.

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Neuropharmacological | Study of neurotransmitter systems through glycine receptor antagonism | Induces muscle spasms; valuable for epilepsy research |

| Toxicology | Understanding acute poisoning effects | Fatal at low doses; rapid medical intervention critical |

| Agriculture | Historical use as a rodenticide | High toxicity limits current agricultural use |

| Therapeutic Research | Exploration of modified compounds for treating spasticity | Potential benefits with reduced toxicity |

Wirkmechanismus

Strychnine nitrate exerts its effects by acting as an antagonist of glycine receptors in the central nervous system. Glycine is an inhibitory neurotransmitter that regulates motor control. By blocking glycine receptors, this compound prevents the inhibition of motor neurons, leading to continuous muscle contractions and convulsions. This mechanism is responsible for the severe and often fatal symptoms of strychnine poisoning .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Brucine: Another alkaloid found in the seeds of the Strychnos nux-vomica tree, similar in structure to strychnine but less toxic.

Strychnine sulfate: A sulfate salt of strychnine, used similarly to strychnine nitrate but with different solubility properties.

Strychnine hydrochloride: Another salt form of strychnine, used in similar applications

Uniqueness

This compound is unique due to its high toxicity and specific action on glycine receptors. Its nitrate form also provides distinct solubility and reactivity properties compared to other strychnine salts, making it useful in specific industrial and research applications .

Biologische Aktivität

Strychnine nitrate, a salt form of strychnine, is primarily known for its potent neurotoxic effects. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Strychnine is an alkaloid derived from the seeds of Strychnos nux-vomica. It acts as a competitive antagonist at glycine receptors in the central nervous system (CNS). By blocking glycine, an inhibitory neurotransmitter, strychnine leads to increased neuronal excitability and can cause severe muscle spasms and convulsions. The mechanism involves:

- Inhibition of Glycine Receptors : Strychnine binds to the glycine receptor sites, preventing glycine from exerting its inhibitory effects on motor neurons.

- Enhanced Reflex Arc Activity : The blockade results in hyperexcitability of motor neurons, leading to exaggerated reflexes and spasms when sensory stimuli are applied .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion. Key findings include:

- Absorption : Strychnine is rapidly absorbed from the gastrointestinal tract. Studies indicate that after ingestion, peak serum concentrations occur typically within 3 hours.

-

Metabolism : The liver metabolizes strychnine predominantly via the cytochrome P450 enzyme system. Significant metabolites include:

- Strychnine N-oxide

- Hydroxylated derivatives (e.g., 2-hydroxystrychnine)

- Excretion : Approximately 80% of strychnine is excreted via urine as metabolites within 24 hours post-administration. The elimination half-life is around 10-16 hours .

Case Study 1: Human Intoxication

A notable case involved a patient who ingested this compound accidentally. The clinical presentation included severe muscle spasms and hyperreflexia. Treatment included:

- Administration of activated charcoal to limit absorption.

- Benzodiazepines for muscle relaxation and seizure control.

Serum levels peaked at 2.1 mg/L three hours post-ingestion, with a gradual decline following first-order kinetics .

Case Study 2: Veterinary Toxicology

In veterinary settings, cases of strychnine poisoning have been documented in dogs. Symptoms included:

- Hyperactivity

- Muscle rigidity

- Seizures

Treatment protocols involved supportive care and administration of muscle relaxants. A study highlighted that dogs exhibited a rapid onset of symptoms after exposure to rodenticides containing strychnine .

Research Findings

Recent studies have explored various aspects of strychnine's biological activity:

- Toxicological Studies : Research indicates that strychnine's toxicity varies significantly among species. For example, guinea pigs metabolize strychnine more efficiently than rats or dogs, influencing their susceptibility to poisoning .

- Neuropharmacological Insights : Investigations into the neuropharmacological effects have shown that strychnine not only affects motor neurons but also impacts sensory processing pathways, leading to heightened sensitivity to stimuli .

- Metabolic Pathways : Advanced studies using HPLC methods have identified multiple metabolites in rat tissues post-administration, underscoring the complexity of its metabolic fate and potential implications for toxicity assessments .

Summary Table of Biological Activity

| Parameter | Findings |

|---|---|

| Mechanism | Glycine receptor antagonist |

| Primary Effects | Muscle spasms, hyperreflexia |

| Metabolites Identified | Strychnine N-oxide, 2-hydroxystrychnine |

| Half-Life | 10-16 hours |

| Species Variation | Higher metabolic rates in guinea pigs |

Eigenschaften

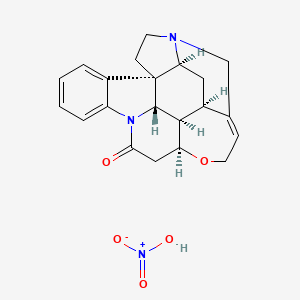

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.HNO3/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;2-1(3)4/h1-5,13,16-17,19-20H,6-11H2;(H,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVPMHGSJFFTI-ZEYGOCRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873370 | |

| Record name | Strychnine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-32-0 | |

| Record name | Strychnidin-10-one, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine nitrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnidin-10-one mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O642E96711 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.